molecular formula C16H14O2 B12466984 Cicloprofen, (R)- CAS No. 54815-81-5

Cicloprofen, (R)-

Cat. No.: B12466984
CAS No.: 54815-81-5
M. Wt: 238.28 g/mol
InChI Key: LRXFKKPEBXIPMW-SNVBAGLBSA-N
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Chemical Reactions Analysis

Types of Reactions

Cicloprofen, ®- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Cicloprofen, ®- include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of Cicloprofen, ®- include hydroxylated derivatives and conjugates with glucuronic acid or sulfate .

Comparison with Similar Compounds

Similar Compounds

Cicloprofen, ®- is similar to other non-steroidal anti-inflammatory drugs (NSAIDs) such as:

  • Naproxen
  • Ibuprofen
  • Ketoprofen
  • Flurbiprofen
  • Suprofen
  • Indoprofen
  • Carprofen

Uniqueness

What sets Cicloprofen, ®- apart from other similar compounds is its specific stereochemistry and its potent inhibition of cyclooxygenase . This unique combination of properties makes it a valuable compound for research and therapeutic applications .

Properties

CAS No.

54815-81-5

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-2-yl)propanoic acid

InChI

InChI=1S/C16H14O2/c1-10(16(17)18)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,10H,9H2,1H3,(H,17,18)/t10-/m1/s1

InChI Key

LRXFKKPEBXIPMW-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)O

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)O

Origin of Product

United States

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